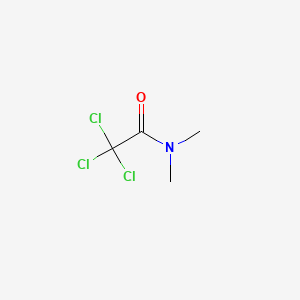

2,2,2-Trichloro-N,N-dimethylacetamide

Vue d'ensemble

Description

2,2,2-Trichloro-N,N-dimethylacetamide is a chemical compound utilized in various synthetic processes due to its unique reactivity and properties. It's part of the N,N-dimethylacetamide family, known for participating in the formation of various compounds through the donation of H, C, N, and O atoms under different conditions (Le Bras & Muzart, 2018).

Synthesis Analysis

The synthesis of derivatives similar to 2,2,2-Trichloro-N,N-dimethylacetamide, like N-(2,4-dimethylphenyl)-2,2-dichloroacetamide, involves extensive spectroscopic investigations and quantum chemical calculations to understand their structural, thermodynamical, and vibrational characteristics (Arjunan et al., 2012).

Molecular Structure Analysis

The molecular and crystal structures of dimethylacetamide complexes, such as those with zinc chloride, bromide, and iodide, provide insight into conformational differences and molecular packing influenced by ligand rotations about the Zn-O bonds (Wilkins, Turnbull, & Wikaira, 2000). A specific study on 2,2,2-trichloro-N-[(trimethylsilyl)methyl]acetamide revealed its crystal structure through X-ray analysis, offering details on self-association in various phases (Sterkhova, Lazarev, & Lazareva, 2019).

Chemical Reactions and Properties

The reactivity of N,N-dimethylacetamide derivatives, including those with trichloro groups, plays a significant role in various condensation reactions, showcasing the compound's versatility as a reagent (Chiriac, Tanasă, & Nechifor, 2008).

Physical Properties Analysis

Investigations into the interactions between hydrogen chloride and dimethylacetamide reveal insights into the complex's enthalpies and equilibrium constants, shedding light on the physical properties of such mixtures (Bernander & Olofsson, 1972).

Applications De Recherche Scientifique

Reagent Uses in Synthesis

2,2,2-Trichloro-N,N-dimethylacetamide, a derivative of N,N-dimethylacetamide, is utilized in various synthesis processes. It delivers its own hydrogen, carbon, nitrogen, and oxygen atoms for the synthesis of a diverse array of compounds under different experimental conditions. This characteristic makes it a versatile reagent in chemical synthesis (Le Bras & Muzart, 2018).

Solvent in Chemical Reactions

N,N-dimethylacetamide, closely related to 2,2,2-Trichloro-N,N-dimethylacetamide, serves as an effective solvent in various chemical reactions. Its particular reactivity and ability to participate actively in the reactions as a solvent, catalyst, or even a reagent, highlight its importance in organic chemistry (Chiriac, Tanasă, & Nechifor, 2008).

Role in Photocatalytic CO2 Reduction

In studies exploring photocatalytic CO2 reduction, N,N-dimethylacetamide, which shares structural similarities with 2,2,2-Trichloro-N,N-dimethylacetamide, has been used as a reaction solvent. Its stability against hydrolysis and ability to produce carbon monoxide and formate in photocatalytic CO2 reduction processes make it a valuable solvent in such environmental applications (Kuramochi, Kamiya, & Ishida, 2014).

Application in Polymer Science

The compound has applications in the field of polymer science. For instance, it is used in the synthesis of poly(ether imide)s, highlighting its role in the fabrication of materials with significant thermal stability and mechanical properties suitable for high-performance applications like gas separation membranes (Dinari, Ahmadizadegan, & Asadi, 2015).

Electrolyte Additive in Lithium Ion Batteries

2,2,2-Trichloro-N,N-dimethylacetamide's analog, dimethylacetamide, is used as an electrolyte stabilizing additive in lithium-ion batteries. This application underscores its role in enhancing the thermal stability of electrolytes and improving the cyclic performance of batteries at elevated temperatures (Xu et al., 2011).

Safety And Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . It’s important for users to confirm product identity and/or purity . More specific safety and hazard information may be available on the product’s Material Safety Data Sheet (MSDS).

Propriétés

IUPAC Name |

2,2,2-trichloro-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl3NO/c1-8(2)3(9)4(5,6)7/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGBMKQSRUSKSOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20223214 | |

| Record name | 2,2,2-Trichloro-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trichloro-N,N-dimethylacetamide | |

CAS RN |

7291-33-0 | |

| Record name | 2,2,2-Trichloro-N,N-dimethylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007291330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,2-Trichloro-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

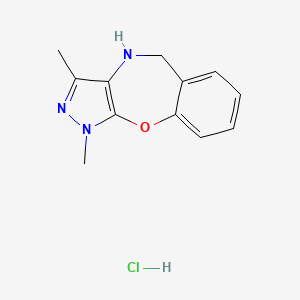

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2S,4R,5R,8R,9S,11S)-2-[[(3Ar,5R,7R,7aS)-7-methyl-3-methylidene-4,5,7,7a-tetrahydro-3aH-furo[2,3-c]pyran-5-yl]oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid](/img/structure/B1212356.png)

![(8S,13S,14S)-17-but-2-ynyl-17-hydroxy-13-methyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1212364.png)

![[5-Acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1212370.png)